3-(Heptyldisulfanyl)-2-methylfuran
Description
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Structure
3D Structure
Properties
CAS No. |
61197-14-6 |
|---|---|
Molecular Formula |
C12H20OS2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
3-(heptyldisulfanyl)-2-methylfuran |
InChI |
InChI=1S/C12H20OS2/c1-3-4-5-6-7-10-14-15-12-8-9-13-11(12)2/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
BLMJKEVIWIYGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSSC1=C(OC=C1)C |
Origin of Product |
United States |
Contextualization Within Furanic Organosulfur Compounds
Furanic organosulfur compounds are a significant class of molecules, particularly noted for their contributions to the aroma and flavor of various foods. researchgate.net These compounds are often formed during the thermal processing of food through reactions like the Maillard reaction and thiamine (B1217682) degradation. nih.gov
The most relevant precursor to 3-(heptyldisulfanyl)-2-methylfuran is 2-methyl-3-furanthiol (B142662) (MFT), a potent flavor compound known for its intense meaty and savory aroma. nih.govcanada.ca MFT is found in a variety of cooked foods, including meat and coffee. canada.caeurofins.comeuropa.eu Thiols like MFT are known to be unstable and can readily oxidize to form disulfides. nih.govcanada.ca The formation of this compound would be a result of the oxidation and reaction of 2-methyl-3-furanthiol with a heptyl-containing sulfur compound.
The study of furan (B31954) and its derivatives, such as 2-methylfuran (B129897) and 3-methylfuran, is also driven by food safety, as these compounds can form during heat treatment of foods. nih.govgoogle.com Research in this area focuses on their occurrence, formation pathways, and potential health implications. canada.caeurofins.com
Table 1: Selected Furanic Compounds in Food Research
| Compound Name | CAS Number | Common Occurrence | Significance |
| 2-Methyl-3-furanthiol | 28588-74-1 | Cooked meat, coffee | Potent meaty aroma nih.govcanada.caeurofins.com |
| Bis(2-methyl-3-furyl) disulfide | 28588-75-2 | Cooked meat, coffee | Meaty flavor notes eurofins.com |
| 2-Furfurylthiol | 98-02-2 | Coffee | Coffee and roasty aroma europa.eu |
| Furan | 110-00-9 | Heated foods | Process contaminant nih.gov |
| 2-Methylfuran | 534-22-5 | Heated foods | Process contaminant eurofins.com |
| 3-Methylfuran | 930-27-8 | Heated foods | Process contaminant eurofins.com |
Significance in Disulfide Chemistry and Heterocyclic Systems
The disulfide bond (S-S) is a crucial functional group in various areas of chemistry and biology. The formation of disulfides through the oxidation of thiols is a fundamental reaction. In heterocyclic systems, this chemistry is of great interest for both synthetic and biological applications. Heterocyclic disulfides have been investigated for their potential as vulcanizing agents and for their cytotoxic activity.
The synthesis of symmetrical and unsymmetrical disulfides is a well-established area of organic chemistry. The creation of a compound like 3-(heptyldisulfanyl)-2-methylfuran would involve the formation of an unsymmetrical disulfide, linking the furan (B31954) heterocycle to an aliphatic heptyl group. This structure combines a key flavor-related heterocycle with a long-chain alkyl group, which could modulate its physical and sensory properties. The study of such molecules contributes to the understanding of structure-activity relationships in flavor chemistry.
Historical and Current Research Landscape of Furanic Disulfides
Strategies for Furan (B31954) Ring Construction and Functionalization
Cyclization Approaches for Furan Ring Formation
Cyclization reactions represent a fundamental approach to constructing the furan ring from acyclic precursors. The Paal-Knorr synthesis, a classic method, involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield furans. This method's versatility allows for the preparation of a wide array of substituted furans, provided the requisite 1,4-dicarbonyl precursor is accessible.
Another notable cyclization approach involves the thermal cyclization and dehydration of 1,2,3,4-tetraols, which can serve as a route to 3-substituted furans. researchgate.net Additionally, the Feist-Benary furan synthesis offers a pathway to substituted furans through the reaction of α-halo ketones with the enolate of a β-dicarbonyl compound.
Transition Metal-Catalyzed Syntheses of Substituted Furans
Transition metal catalysis has emerged as a powerful tool for the synthesis of substituted furans, offering high efficiency and regioselectivity. Palladium-catalyzed reactions, in particular, have been extensively developed. For instance, the palladium-catalyzed cyclization of acetylenic ketones provides a direct route to substituted furans. nih.gov
Ruthenium catalysts have also been employed for the C3-alkylation of furan derivatives. A continuous flow process utilizing [Ru3(CO)12] as a catalyst has been shown to effectively functionalize the C3 position of furfural (B47365) derivatives with various vinylsilanes. researchgate.net This method demonstrates the potential for regioselective introduction of substituents at the 3-position of the furan ring.
Base-Promoted Annulation and Cascade Reactions for Furan Derivatives
Base-promoted reactions provide an alternative to metal-catalyzed approaches for the synthesis of furan derivatives. These methods often involve annulation or cascade reactions, leading to the formation of the furan ring in a single step from readily available starting materials. For example, a base-promoted domino reaction of β-keto compounds with vinyl dichlorides has been developed for the synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans.
Furthermore, cascade reactions involving the cleavage of multiple C(sp³)–F bonds in polyfluoroalkylated ketones, promoted by a base such as cesium carbonate, can lead to the formation of polycyclic furan derivatives. libretexts.org
Sulfone-Based Methodologies for Furan Derivatization
Sulfone-based methodologies offer a strategic approach to the functionalization of the furan ring. The sulfoxide (B87167) group can act as a directing group for metallation, allowing for the introduction of substituents at specific positions. For instance, a sulfoxide–magnesium exchange reaction can be used for the sequential 2,3-difunctionalization of 2-arylsulfinyl furans. acs.org This method provides a pathway to introduce functionality at the 3-position of the furan ring, which is crucial for the synthesis of the target compound.
A novel method for the synthesis of 2,3-diacyl trisubstituted furans utilizes β-carbonyl sulfone as a starting material in a free radical tandem cyclization reaction. masterorganicchemistry.com This approach highlights the utility of sulfone chemistry in constructing highly substituted furan rings.
Bio-Derived Precursors in Furan Synthesis
The use of bio-derived precursors aligns with the principles of green chemistry and offers sustainable routes to furan compounds. Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), both derived from biomass, are key platform chemicals for the synthesis of a wide range of furan derivatives. nih.gov For instance, 2-methylfuran (B129897) can be prepared from furfural through catalytic hydrogenation. ambeed.com
The development of synthetic methods starting from these bio-based furans is an active area of research. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives can be synthesized from furan-2-carbaldehydes via condensation and subsequent hydroarylation reactions. thieme-connect.de
Approaches for Disulfide Bond Formation and Integration
Once a furan ring with the appropriate substitution pattern is obtained, the next critical step is the formation and integration of the disulfide bond. A key intermediate for the synthesis of this compound is 2-methyl-3-furanthiol. chemicalbook.com
A patented method describes the synthesis of 2-methyl-3-methylthiofuran by reacting 2-methyl-3-furanthiol with dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide. google.com While this patent describes the formation of a thioether, the starting thiol is the crucial component for disulfide synthesis. The synthesis of 2-methyl-3-furanthiol itself can be achieved through various routes, including a patented multi-step process starting from 2-methylfuran. chemicalbook.com
The formation of the unsymmetrical disulfide bond in this compound can be achieved by reacting 2-methyl-3-furanthiol with a heptylsulfenylating agent. Several methods for the synthesis of unsymmetrical disulfides from thiols have been reported.
One efficient one-pot method involves the use of 1-chlorobenzotriazole (B28376) (BtCl). acs.org In this process, a thiol is reacted with BtCl to form a benzotriazolated thiol intermediate, which then reacts with a second thiol to yield the unsymmetrical disulfide. This method avoids the use of harsh oxidizing agents. acs.org
Another approach utilizes a water-removable SuFEx (Sulfur(VI) Fluoride Exchange) reagent for the chemoselective synthesis of unsymmetrical disulfides from two different thiols. acs.orgacs.org This method is notable for its efficiency and the ease of removal of byproducts.
Furthermore, base-catalyzed aerobic oxidative dehydrogenative coupling of two different thiols offers a green and practical approach to unsymmetrical disulfides. rsc.org
A plausible synthetic route to this compound would involve the initial synthesis of 2-methyl-3-furanthiol, followed by a selective reaction with a heptylthiol derivative under conditions that favor the formation of the unsymmetrical disulfide.
For instance, 2-methyl-3-furanthiol could be reacted with 1-heptanethiol (B157337) in the presence of an oxidizing agent or a catalyst that promotes the cross-coupling of the two different thiols. The choice of method would depend on factors such as yield, selectivity, and reaction conditions.
The table below summarizes some of the key synthetic transformations discussed:
| Transformation | Reagents and Conditions | Product Type | Reference |
| Synthesis of 2-methyl-3-methylthiofuran | 2-methyl-3-furanthiol, dimethyl sulfate, NaOH(aq), -10°C to reflux | Thioether | google.com |
| Synthesis of bis(2-methyl-3-furyl) disulfide | 2-methyl-3-furanthiol, DMSO, 10°C to reflux | Symmetrical disulfide | google.com |
| Synthesis of unsymmetrical disulfides | R¹SH, R²SH, 1-chlorobenzotriazole | Unsymmetrical disulfide | acs.org |
| Synthesis of unsymmetrical disulfides | R¹SH, R²SH, SuFEx reagent, base | Unsymmetrical disulfide | acs.orgacs.org |
| Synthesis of unsymmetrical disulfides | R¹SH, R²SH, M₂CO₃ (M=K, Cs), O₂ (air) | Unsymmetrical disulfide | rsc.org |
Oxidative Coupling of Thiol Precursors
The oxidative coupling of thiols is a common and direct method for the synthesis of disulfides. In this approach, two thiol molecules are oxidized to form a disulfide bond. For the synthesis of a symmetrical disulfide like bis(2-methyl-3-furyl) disulfide, 2-methyl-3-furanthiol is oxidized. prepchem.comgoogle.com This can be accomplished using mild oxidizing agents. For instance, bubbling air through a solution of 2-methyl-3-furanthiol in a solvent like hexane (B92381) can yield the corresponding disulfide. prepchem.com Another method involves the use of dimethyl sulfoxide (DMSO) as an oxidant, which can shorten reaction times and improve yields compared to air oxidation. google.com
The general reaction is as follows: 2 R-SH + [O] → R-S-S-R + H₂O
Where R-SH represents a thiol and [O] is an oxidizing agent.
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a reversible reaction in which a thiolate anion attacks a disulfide bond. wikipedia.org This reaction is fundamental in the formation and rearrangement of disulfide bonds in various chemical and biological systems. wikipedia.orgnih.gov The reaction proceeds through a nucleophilic attack of a thiolate on one of the sulfur atoms of the disulfide bridge. libretexts.org
The general mechanism can be represented as: R-S-S-R' + R''-S⁻ ⇌ R-S-S-R'' + R'-S⁻
This equilibrium can be driven towards the desired product by manipulating the concentrations of the reactants. For the synthesis of an unsymmetrical disulfide like this compound, one could react bis(2-methyl-3-furyl) disulfide with heptanethiolate or 2-methyl-3-furanthiolate with diheptyl disulfide. The kinetics and mechanism of these exchange reactions are influenced by factors such as pH, as the thiolate form is the reactive species. wikipedia.orgnih.govnih.gov
Disulfide-Disulfide Exchange Mechanisms
Disulfide-disulfide exchange, also known as disulfide metathesis, involves the reaction between two different disulfide molecules to form new disulfide species. nih.gov This process typically proceeds through a radical mechanism, where the disulfide bonds are homolytically cleaved to form thiyl radicals. nih.gov These radicals can then recombine to form new disulfide products.
For instance, reacting bis(2-methyl-3-furyl) disulfide with diheptyl disulfide could, in principle, lead to the formation of this compound. The mechanism of disulfide interchange in acidic solutions may involve sulfenium ions. acs.org
Reductive Coupling of Sulfonyl Chlorides
A facile method for the synthesis of unsymmetrical disulfides involves the reductive coupling of thiophenols with sulfonyl chlorides. rsc.orgrsc.org This reaction can be mediated by reagents like triphenylphosphine (B44618) (PPh₃) and proceeds under mild, catalyst- and base-free conditions. rsc.orgrsc.org This approach allows for the formation of unsymmetrical aryl disulfides from readily available starting materials in good yields. rsc.orgrsc.org
The general reaction is: Ar-SH + Ar'-SO₂Cl + PPh₃ → Ar-S-S-Ar' + PPh₃O + HCl
While this method is primarily described for aryl disulfides, its principles could potentially be adapted for the synthesis of furanic disulfides. A study has shown that various sulfonyl chlorides can be reduced to disulfides. acs.org
Nucleophilic Substitution Routes Involving Sulfur Moieties
Nucleophilic substitution reactions provide another avenue for the synthesis of furanic disulfides. For example, a furan derivative with a suitable leaving group at the 3-position can be reacted with a sulfur nucleophile. Kinetic studies of nucleophilic substitution on the furan ring have shown that groups like halogens or sulfonyl groups can be displaced. chempap.orgchemicalpapers.com
For the synthesis of this compound, a possible route could involve the reaction of a 2-methyl-3-halofuran with a heptyl disulfide anion or a similar sulfur-containing nucleophile. The success of this approach depends on the reactivity of the furan substrate and the nucleophilicity of the sulfur species.
Synthesis of this compound Precursors
The synthesis of the target compound relies on the availability of key precursors, namely 2-methyl-3-furyl thiol and its corresponding disulfide.
Preparation of 2-Methyl-3-furyl Thiol and Disulfide
2-Methyl-3-furanthiol is a crucial intermediate. chemicalbook.comodowell.com Its synthesis can be achieved through various patented processes. chemicalbook.comodowell.com One approach involves the reaction of 2-methylfuran with a sulfurizing agent. chemicalbook.com The degradation of thiamine (B1217682) has also been identified as a pathway for the formation of 2-methyl-3-furanthiol. researchgate.net
Bis(2-methyl-3-furyl) disulfide is the symmetrical disulfide derived from 2-methyl-3-furanthiol. It can be prepared by the mild oxidation of the corresponding thiol. prepchem.com A common laboratory preparation involves dissolving 2-methyl-3-furanthiol in a solvent like hexane and bubbling air through the solution for an extended period. prepchem.com The product can then be purified by column chromatography. prepchem.com An improved method utilizes dimethyl sulfoxide (DMSO) as the oxidant, reacting with 2-methyl-3-furanthiol at temperatures ranging from 10 °C to reflux, which can significantly reduce the reaction time and increase the yield. google.com
| Precursor | Synthesis Method | Key Reactants/Conditions | Reference |
| 2-Methyl-3-furanthiol | Patented process | 2-Methylfuran, sulfurizing agent | chemicalbook.com |
| Thiamine degradation | Thiamine | researchgate.net | |
| Bis(2-methyl-3-furyl) disulfide | Mild oxidation of 2-methyl-3-furanthiol | 2-Methyl-3-furanthiol, air, hexane | prepchem.com |
| Improved oxidation of 2-methyl-3-furanthiol | 2-Methyl-3-furanthiol, DMSO | google.com |
Introduction of the Heptyldisulfanyl Moiety
The formation of the unsymmetrical this compound typically proceeds through the creation of a disulfide bond between a 2-methylfuran-3-thiol precursor and a heptyl-sulfur species. A primary and atom-economical strategy is the direct oxidative cross-coupling of two different thiols: 2-methylfuran-3-thiol and heptanethiol. researchgate.net This approach requires careful control to favor the formation of the desired unsymmetrical disulfide over the two possible symmetrical products.
Alternative methods involve a thiol-disulfide exchange reaction. dntb.gov.uanih.gov In this process, a thiol (like 2-methylfuran-3-thiol) reacts with a symmetrical disulfide (like diheptyl disulfide), or vice-versa. This equilibrium-driven reaction can be pushed towards the unsymmetrical product by using one reactant in excess or by employing specific catalysts. nih.gov Another route involves activating a thiol with an electrophilic group to form a reactive intermediate, such as a sulfenyl halide or thiocyanate, which then readily reacts with the second thiol to yield the unsymmetrical disulfide. organic-chemistry.orgbac-lac.gc.ca The synthesis of the furan-thiol precursor itself is a key step, with general methods for creating 3-substituted furans being applicable. rsc.org
Catalytic Systems in the Synthesis of Furanic Disulfides
Catalysis is central to developing efficient and selective methods for disulfide synthesis. Various catalytic systems have been explored to facilitate the oxidative coupling of thiols, which can be broadly categorized into homogeneous, heterogeneous, and photocatalytic approaches. rsc.orgresearchgate.net
Homogeneous Catalysis Approaches
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity for producing specific products with fewer unwanted byproducts. Transition metal complexes, particularly those involving copper, palladium, and iridium, are effective for promoting the formation of disulfide bonds. rsc.org These catalysts can facilitate either the oxidative coupling of two thiols or thiol-disulfide exchange reactions under mild conditions. rsc.orgnih.gov For instance, a simple system of PdCl₂ in DMSO has been shown to effectively catalyze thiol-disulfide exchange to create unsymmetrical disulfides. nih.gov Acid catalysis is another homogeneous approach, where acidic conditions can promote the reaction, although careful control is needed to prevent side reactions, especially with sensitive furan rings. biolmolchem.com While these methods offer precision, a notable challenge is the separation of the catalyst from the final product.
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysis provides a sustainable alternative by using a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This simplifies catalyst removal and recycling, aligning with green chemistry principles. For the synthesis of disulfides, various solid catalysts have proven effective for the aerobic oxidation of thiols. rsc.orgoup.comresearchgate.net
Gold nanoparticles supported on metal oxides like ceria (CeO₂) can efficiently catalyze the oxidation of thiols to disulfides using air as the oxidant, even in the absence of a solvent. rsc.orgcore.ac.ukscispace.com Another effective heterogeneous catalyst is silica (B1680970) chloride, which facilitates the rapid and selective conversion of thiols to disulfides with high yields. oup.com These solid-supported systems are attractive due to their operational simplicity, reusability, and ability to function under mild conditions. oup.comcore.ac.uk
Photocatalytic Methods for Disulfide Formation
Photocatalytic methods represent a modern and green approach to chemical synthesis, utilizing light to drive chemical reactions at ambient temperatures. Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-sulfur bonds and for the oxidative coupling of thiols. nih.govorganic-chemistry.org These reactions often employ an organic dye (like Rose Bengal or Eosin Y) or a semiconductor (like Cu₂O) as the photocatalyst. organic-chemistry.orgacs.org
The general mechanism involves the photocatalyst absorbing light and initiating a single-electron transfer process. thieme-connect.com This generates highly reactive thiyl radicals from the thiol precursors. rsc.orgresearchgate.net Two different thiyl radicals (e.g., one from 2-methylfuran-3-thiol and one from heptanethiol) can then couple to form the desired unsymmetrical disulfide. thieme-connect.com These methods are noted for their mild reaction conditions, high functional group tolerance, and use of oxygen from the air as a sustainable oxidant. thieme-connect.comacs.org The use of iodine as a photocatalyst under visible light has also been developed as a metal-free and environmentally friendly option for synthesizing unsymmetrical disulfides. thieme-connect.com
Data Tables
Table 1: Synthetic Methodologies for Furanic Disulfides
| Catalytic Approach | Catalyst Examples | Typical Conditions | Key Advantages |
|---|---|---|---|
| Homogeneous Catalysis | PdCl₂/DMSO, Copper Complexes | Solution phase, often mild temperatures | High selectivity, precise mechanistic control |
| Heterogeneous Catalysis | Au/CeO₂, Silica Chloride | Solid catalyst in liquid/solvent-free, room temp | Easy catalyst separation and recycling, sustainable |
| Photocatalytic Methods | Cu₂O, Rose Bengal, Iodine | Visible light irradiation, ambient temperature | Mild conditions, high functional group tolerance, green oxidant (O₂) |
Reactivity of the Furan Ring System
The furan ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles, significantly more so than benzene. chemicalbook.comnumberanalytics.com The oxygen atom in the ring donates electron density, increasing the nucleophilicity of the carbon atoms, particularly at the C2 and C5 positions. chemicalbook.comnumberanalytics.compearson.com
Electrophilic Aromatic Substitution Patterns at Furan C3
The general mechanism for electrophilic substitution in furan involves the attack of an electrophile on the electron-rich ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. chemicalbook.comnumberanalytics.com The stability of the intermediate cation determines the preferred position of attack; attack at C2 allows for delocalization of the positive charge over three atoms, including the oxygen, whereas attack at C3 results in a less stable intermediate with delocalization over only two carbon atoms. chemicalbook.com
Diels-Alder and Other Cycloaddition Reactions with Methylfuran Derivatives
Furan and its derivatives, including 2-methylfuran, can participate as dienes in Diels-Alder [4+2] cycloaddition reactions. numberanalytics.comnih.gov These reactions provide a powerful tool for the synthesis of complex cyclic compounds. numberanalytics.com The reactivity of the furan diene is influenced by substituents on the ring. rsc.org Electron-donating groups, such as the methyl group in 2-methylfuran, can enhance the reactivity of the diene.
The Diels-Alder reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.govsemanticscholar.orgnih.gov The reaction of 2-methylfuran with various dienophiles, such as maleic anhydride (B1165640) and N-phenylmaleimide derivatives, has been studied. nih.govacs.orgyoutube.com These reactions can be catalyzed by Lewis acids and are often reversible, which can affect the stereoselectivity and regioselectivity of the products. nih.gov
Beyond the classic Diels-Alder reaction, furan derivatives can also undergo other types of cycloadditions. For instance, [3+2] cycloadditions of 5-hydroxymethyl-furan-2-nitrileoxide with alkenes have been reported to yield isoxazole (B147169) derivatives. researchgate.net Additionally, theoretical studies have explored [8+2] cycloaddition reactions of dienylfurans. pku.edu.cn
Table 1: Examples of Diels-Alder Reactions with Furan Derivatives
| Diene | Dienophile | Product Type | Reference(s) |
|---|---|---|---|
| 2-Methylfuran | Maleic Anhydride | Cycloadduct | youtube.com |
| 2-Methylfuran | Norbornene | Fused Ring Hydrocarbon Precursor | acs.orgresearchgate.net |
| 2,5-Bis(hydroxymethyl)furan | N-Phenylmaleimide Derivatives | Diels-Alder Adducts | nih.gov |
| Furfural Derivatives | Alkenes | Cycloadducts | nih.gov |
Hydroxyalkylation and Alkylation Reactions of 2-Methylfuran
2-Methylfuran can undergo hydroxyalkylation and alkylation reactions, which are important for the synthesis of various value-added chemicals and fuel precursors. nih.gov These reactions typically involve the reaction of 2-methylfuran with aldehydes, ketones, or olefins in the presence of an acid catalyst. nih.govnih.gov
The hydroxyalkylation/alkylation (HAA) of 2-methylfuran with carbonyl compounds like butanal, furfural, and cyclohexanone (B45756) has been extensively studied. nih.govnih.govrsc.orgrsc.org A variety of solid acid catalysts, including ion-exchange resins, zeolites, and niobic acid, have been employed to facilitate these reactions. nih.govrsc.orgrsc.orgacs.org The reaction conditions, such as temperature and catalyst type, can significantly influence the product yield and selectivity. rsc.orgacs.org For example, in the reaction of 2-methylfuran with butanal, the yield of the desired product can be optimized by controlling the temperature to minimize the formation of 2-methylfuran oligomers. acs.org
Alkylation of 2-methylfuran with mesityl oxide has also been reported, leading to the formation of 4-methyl-4-(5-methylfuran-2-yl)pentan-2-one with high yields under optimized conditions. researchgate.net
Table 2: Catalysts and Yields in Hydroxyalkylation/Alkylation of 2-Methylfuran
| Carbonyl Compound | Catalyst | Product Yield | Reference(s) |
|---|---|---|---|
| Butanal | Dowex 50Wx2 | 90% conversion of butanal | acs.org |
| Butanal | Sn-beta zeolite | 81% alkylated product | acs.org |
| Cyclohexanone | SR180 (solid acid) | 98% of 5,5'-(cyclohexane-1,1-diyl)bis(2-methylfuran) | nih.gov |
| Furfural | Niobic Acid (NAC400) | 90% C15 fuel precursor | rsc.orgrsc.org |
| Butanal | Niobic Acid (NAC400) | 88% of the corresponding trimer | rsc.org |
| Acetone | Niobic Acid (NAC400) | 42% of the corresponding trimer | rsc.org |
Acylation and Other Carbonyl Chemistry on the Furan Core
Acylation of 2-methylfuran is a key reaction for producing oleo-furan surfactants and other valuable chemicals. osti.govacs.org This Friedel-Crafts type reaction typically involves reacting 2-methylfuran with an acylating agent, such as a carboxylic acid or anhydride, in the presence of a catalyst. acs.orgcore.ac.uk
The acylation of 2-methylfuran with acetic acid or n-octanoic anhydride has been investigated using various catalysts, including zeolites and mesoporous aluminosilicates like Al-MCM-41. osti.govosti.govshareok.org Studies have focused on understanding the reaction kinetics, mechanism, and catalyst deactivation. osti.govacs.orgshareok.org For instance, the acylation of 2-methylfuran with n-octanoic anhydride over Al-MCM-41 was found to follow an Eley-Rideal mechanism. osti.govosti.gov The use of N-acylbenzotriazoles in the presence of mild Lewis acids like TiCl4 or ZnBr2 has also been shown to be an effective method for the C-acylation of 2-methylfuran, providing good to excellent yields of 2-acyl-5-methylfurans. core.ac.uk
Pyrolysis and Thermal Decomposition Pathways of Methylfurans
The thermal decomposition of 2-methylfuran is of significant interest due to its potential as a biofuel. rsc.orgacs.orgnih.gov Studies have shown that the pyrolysis of 2-methylfuran is a complex process involving multiple reaction pathways. rsc.orgcapes.gov.brresearchgate.net
The unimolecular decomposition of 2-methylfuran is initiated by hydrogen atom transfer reactions, leading to the formation of singlet carbene intermediates. rsc.orgresearchgate.net These intermediates can then undergo ring-opening to form various acyclic C5H6O isomers, which further decompose into smaller species. rsc.orgresearchgate.net Another proposed initiation step involves the migration of the methyl group. capes.gov.br
Transformations at the Disulfide Bridge
The disulfide bond (S-S) is a key functional group that can undergo various chemical transformations. The reactivity of a disulfide bond can be influenced by the structure of the molecule and its environment. researchgate.net
A primary reaction of disulfides is their reduction to the corresponding thiols. britannica.com This can be achieved using various reducing agents. Conversely, thiols can be oxidized to form disulfides. libretexts.org This thiol-disulfide interconversion is a fundamental redox process in organic chemistry and biochemistry. libretexts.org
Disulfide exchange reactions are also common, where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiolate. libretexts.orgwikipedia.org This reaction is crucial in the rearrangement of disulfide bonds in proteins. wikipedia.org
Disulfides can be oxidized to various sulfur-containing functional groups, including thiosulfinates (RS(O)SR) and thiosulfonates (RSO2SR). britannica.com Further oxidation can lead to the cleavage of the sulfur-sulfur bond and the formation of sulfonic acids (RSO3H). britannica.com The reactivity of disulfides towards oxidizing agents can vary significantly depending on their structure, with cyclic five-membered ring disulfides being particularly reactive. researchgate.net
In the context of this compound, the disulfide bridge would be susceptible to these transformations. For example, it could be reduced to 2-methylfuran-3-thiol and heptanethiol. It could also undergo disulfide exchange with other thiols or be oxidized to higher oxidation state sulfur species. The presence of the furan ring might also influence the reactivity of the disulfide bond.
Cleavage and Re-formation Mechanisms of S-S Bonds
The sulfur-sulfur (S-S) bond in this compound is the most reactive site in the molecule, susceptible to both cleavage and re-formation through several mechanisms.
Cleavage Mechanisms: The S-S bond can be cleaved through reduction, nucleophilic attack, or hydrolysis.
Reduction: The disulfide bond is readily reduced to its constituent thiols, 2-methyl-3-furanthiol and heptanethiol. This can be accomplished using common laboratory reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) in buffered solutions. libretexts.org This process is central to the function of many biological systems, where disulfide bonds in proteins are maintained in a reduced state by high intracellular concentrations of glutathione (B108866) (GSH). libretexts.org
Nucleophilic Cleavage: The S-S bond can be attacked by nucleophiles. A classic example is the thiol-disulfide exchange, where a thiolate anion (RS⁻) attacks one of the sulfur atoms of the disulfide, displacing the other as a thiolate. libretexts.orgnih.gov This reaction proceeds via an Sₙ2-like mechanism where the attacking sulfur, the target sulfur, and the leaving sulfur group align in a linear transition state. nih.govresearchgate.net
Hydrolysis: Studies on the closely related bis(2-methyl-3-furyl) disulfide have shown that heating in water can lead to hydrolysis, forming the corresponding thiol (2-methyl-3-furanthiol). This highlights that under certain processing conditions, such as those in heated foods, disulfide cleavage can occur even without specific reducing agents.
Re-formation Mechanisms: The formation or re-formation of the disulfide bond from the corresponding thiols is typically an oxidation process.
Oxidation: 2-Methyl-3-furanthiol and heptanethiol can be oxidized to form the unsymmetrical disulfide this compound. Common oxidizing agents include molecular oxygen (often catalyzed), hydrogen peroxide, or iodine. libretexts.org For instance, a patented method describes the synthesis of bis(2-methyl-3-furyl) disulfide by oxidizing 2-methyl-3-furanthiol with dimethyl sulfoxide (DMSO).
Radical Coupling: Thiyl radicals, generated from thiols, can couple to form a disulfide bond. This radical pathway can be initiated using reagents like N-anomeric amides, providing a route to disulfides under mild, room-temperature conditions.
Thiol-Disulfide Redox Equilibrium Dynamics
The interconversion between this compound and its corresponding thiols (2-methyl-3-furanthiol and heptanethiol) is a dynamic redox process. libretexts.org This equilibrium is fundamental to the biological roles and chemical reactivity of disulfides.
The process is a classic thiol-disulfide exchange reaction, which can be described as a series of two Sₙ2-like displacement events. libretexts.org For example, a thiolate from a low-molecular-weight (LMW) thiol like glutathione (GSH) can attack the disulfide bond of this compound. u-tokyo.ac.jp This forms a new, mixed disulfide (e.g., between glutathione and the heptyl or 2-methylfuryl moiety) and releases the other thiol.
The direction and rate of this exchange are governed by the relative concentrations of the reactants and their standard redox potentials. nih.gov In cellular environments, the high concentration of reduced glutathione (GSH) drives the equilibrium towards the reduction of extracellular or protein disulfides, maintaining a reduced intracellular state. libretexts.orgu-tokyo.ac.jp The reactivity in these exchange reactions can be significantly influenced by the nature of the disulfide. For instance, pyridyl disulfides are known to be highly reactive towards thiols, a property exploited in bioconjugation.
This dynamic equilibrium is not always a simple two-component system. In complex biological or chemical mixtures, a variety of mixed disulfides can be formed, creating a complex network of redox metabolites. nih.gov
Radical Reactions and Thiyl Intermediates
Beyond ionic pathways, the S-S bond of this compound can undergo homolytic cleavage to generate thiyl radicals. This can be initiated by heat or by UV light, although the S-S bond dissociation energy of ~65 kcal/mol for aliphatic disulfides means that photocatalysts are often employed for visible-light-induced cleavage. rsc.org
Upon cleavage, two distinct radical species are formed: the 2-methyl-3-furanylthiyl radical and the heptylthiyl radical. These thiyl radicals are versatile reactive intermediates. acs.org
Radical Exchange and Dimerization: Thiyl radicals can participate in exchange reactions. It has been shown that a radical can attack a disulfide, leading to the formation of an asymmetric disulfide, a process that can influence polymerization rates in thiol-ene systems. acs.org The most common fate for thiyl radicals is dimerization to re-form a disulfide bond. In the case of this compound, this could lead to the re-formation of the starting material or the formation of the symmetrical disulfides, bis(2-methyl-3-furyl) disulfide and diheptyl disulfide.
Reaction with Oxygen: Thiyl radicals react reversibly with molecular oxygen to form thiyl peroxyl radicals (RSOO•), which can then rearrange to sulfonyl radicals (RSO₂•). These can lead to the formation of sulfonates.
Disulfide Radical Anion: In the presence of excess thiolate (RS⁻), a thiyl radical (RS•) can exist in equilibrium with a disulfide radical anion (RSSR•⁻). These anions are potent single-electron reducing agents.
The involvement of radical intermediates in disulfide chemistry is supported by various studies. For example, radical trapping experiments using TEMPO have confirmed the presence of thiyl radicals during the oxidation of thiols to disulfides. Furthermore, radical substitution on tetrasulfides has been demonstrated as an effective method for preparing unsymmetrical disulfides. masterorganicchemistry.comyoutube.com
Derivatization Reactions at the Disulfide Linkage or Furan Ring
The presence of both a reactive disulfide bond and a furan ring allows for a range of derivatization reactions, enabling the synthesis of more complex molecules.
Reactions with Cyclic Ethers and Epoxides
While direct reaction of a disulfide with an epoxide is not common, derivatization can be readily achieved via a two-step process. First, the disulfide bond of this compound is cleaved to generate the corresponding thiols, 2-methyl-3-furanthiol and heptanethiol. These thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles.
The thiolate can then open an epoxide ring through a nucleophilic attack. This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the cleavage of a C-O bond and formation of a β-hydroxy thioether. libretexts.org In the case of an unsymmetrical epoxide, the attack generally occurs at the less sterically hindered carbon. This sequence provides a reliable method for introducing a hydroxyalkylthio- group onto either the furan or heptyl moiety.
Reactions with Amides and Ketones
The derivatization of this compound can be accomplished through reactions with amides to form thioesters. A novel nickel-catalyzed method has been developed for the synthesis of thioesters from amides and disulfides. This reaction involves the cleavage of both the amide C-N bond and the disulfide S-S bond. This protocol allows for the coupling of various substituted aromatic amides with both diaryl and dialkyl disulfides, producing the desired thioesters in moderate to good yields. Thioesters are valuable intermediates in organic synthesis and are more reactive than their ester counterparts in nucleophilic acyl substitution reactions. researchgate.netnih.gov
The table below summarizes the nickel-catalyzed synthesis of thioesters.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Amide (R-C(O)NR'₂) | Disulfide (R''-S-S-R'') | Nickel Complex | Thioester (R-C(O)S-R'') |
Table 1: Generalized scheme for Nickel-Catalyzed Thioester Synthesis from Amides and Disulfides.
Reactions with simple ketones are less direct. While ketones can be converted to epoxides using sulfur ylides (e.g., in the Corey-Chaykovsky reaction), a direct coupling of a ketone with a disulfide like this compound to form a new derivative is not a standard transformation.
Formation of Sulfonamide, Sulfonate Ester, and Sulfonate Thioester Derivatives
The sulfur atoms in this compound can be oxidized to higher oxidation states, enabling the synthesis of sulfonamides, sulfonate esters, and thiosulfonates (sulfonate thioesters).
Sulfonamides: Sulfonamides can be synthesized directly from disulfides in one-pot procedures. These methods typically involve the oxidation of the disulfide (or the corresponding thiol) to generate a sulfonyl chloride intermediate in situ. This highly reactive intermediate is then immediately treated with a primary or secondary amine to yield the desired sulfonamide. organic-chemistry.org Another approach involves an electrochemical oxidative coupling of thiols and amines, where the disulfide is a competent intermediate. organic-chemistry.org
Sulfonate Esters: Similar to sulfonamides, sulfonate esters can be prepared from disulfides via oxidation. One method involves the oxidation of disulfides with reagents like N-bromosuccinimide (NBS) in the presence of an alcohol. This allows for the formation of a wide range of sulfonate esters.
Sulfonate Thioesters (Thiosulfonates): Thiosulfonates are compounds with the structure R-SO₂-S-R'. They can be synthesized by the controlled oxidation of disulfides. organic-chemistry.org Various oxidizing systems can be employed, including meta-chloroperoxybenzoic acid (m-CPBA), ceric ammonium (B1175870) nitrate (B79036) (CAN), or hydrogen peroxide with a suitable catalyst. organic-chemistry.org Copper-catalyzed reactions of disulfides with sodium sulfinates also provide an efficient route to thiosulfonates. These reactions allow for the formation of an S-S bond where one sulfur atom is in the +6 oxidation state and the other is in the +2 state. organic-chemistry.org
The table below summarizes various oxidation methods for producing thiosulfonates from disulfides.
| Disulfide (R-S-S-R) | Oxidizing System | Product |
| Diaryl/Dialkyl Disulfide | m-CPBA | Thiosulfonate (R-SO₂-S-R) |
| Diaryl/Dialkyl Disulfide | Ceric Ammonium Nitrate (CAN) | Thiosulfonate (R-SO₂-S-R) |
| Diaryl/Dialkyl Disulfide | H₂O₂ / Cyclic Seleninate Ester Catalyst | Thiosulfonate (R-SO₂-S-R) |
| Diaryl/Dialkyl Disulfide | Sodium Sulfinate / Cu Catalyst | Thiosulfonate (R-SO₂-S-R) |
Table 2: Synthetic Routes to Thiosulfonates from Disulfides.
Spectroscopic and Structural Elucidation Research for 3 Heptyldisulfanyl 2 Methylfuran
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment4.2. High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis4.3. Infrared (IR) and Raman Spectroscopy for Functional Group Identification4.4. Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation4.5. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)
Without primary or secondary research data, the creation of detailed research findings and data tables for 3-(Heptyldisulfanyl)-2-methylfuran is not possible at this time.
Theoretical and Computational Investigations of 3 Heptyldisulfanyl 2 Methylfuran
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. For 3-(heptyldisulfanyl)-2-methylfuran, these calculations would provide a detailed picture of its stability, electron distribution, and frontier molecular orbitals.
The initial step in such an investigation involves geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined. This is achieved by finding the minimum energy conformation on the potential energy surface. For a molecule like this compound, this would involve considering the rotational flexibility of the heptyl chain and the disulfide bond.
Once the optimized geometry is obtained, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap generally suggests high stability and low reactivity. For instance, in a study of a different heteroaromatic compound, a large HOMO-LUMO gap of approximately 4.458 eV was calculated, indicating high electronic stability. nih.gov Similar calculations for this compound would reveal its inherent stability.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution from a color-coded perspective, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atom of the furan (B31954) ring and the sulfur atoms of the disulfide bridge, highlighting these as potential sites for electrophilic attack.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. It is particularly valuable for investigating reaction mechanisms by locating and characterizing transition states. For this compound, DFT could be employed to explore various chemical transformations, such as its formation, decomposition, or reactions with other species.
A typical DFT study would involve modeling a proposed reaction pathway. For each step in the mechanism, the structures of the reactants, intermediates, transition states, and products would be optimized. The energy of each of these species would be calculated to construct a reaction energy profile. The height of the energy barrier at the transition state (the activation energy) provides crucial information about the reaction rate.
For example, DFT calculations could elucidate the mechanism of thermal decomposition of this compound, which might involve the cleavage of the S-S or C-S bonds. By mapping the potential energy surface, the lowest energy pathway for this decomposition could be identified. Hybrid functionals, such as B3LYP, are commonly used in DFT for their balance of accuracy and computational cost in such mechanistic studies. nih.gov
The table below illustrates the kind of data that would be generated from DFT calculations for a hypothetical reaction of this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +15.8 |
| Products | -10.2 |
This table is illustrative and does not represent actual calculated data for this compound.
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that can adopt a multitude of conformations. This is particularly true for a molecule like this compound with its flexible heptyl chain. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational landscape.
In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. The forces between atoms are typically calculated using a force field, which is a set of empirical potential energy functions. By simulating the molecule for a sufficient length of time, a representative ensemble of conformations can be generated.
Analysis of the MD trajectory would allow for the calculation of various structural properties, such as radial distribution functions and root-mean-square deviation (RMSD), to quantify the molecule's flexibility and conformational changes over time.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the identity of a compound. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods, such as DFT. These calculated frequencies correspond to the absorption peaks in an IR spectrum. By comparing the predicted spectrum with an experimental one, a detailed assignment of the vibrational modes can be made, confirming the presence of specific functional groups. For this compound, this would involve identifying the characteristic stretching frequencies of the C-H, C-O, C-S, and S-S bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These predictions are highly sensitive to the electronic environment of each atom and can be a powerful tool for structure elucidation. Comparing the calculated chemical shifts with experimental data would provide strong evidence for the proposed structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, the predicted UV-Vis spectrum would provide insight into its electronic transitions, which are related to the furan ring and the disulfide chromophore.
The following table provides an example of how predicted spectroscopic data for this compound would be presented.
| Spectroscopic Technique | Predicted Parameter | Value |
| IR | C=C stretch (furan) | ~1580 cm⁻¹ |
| IR | S-S stretch | ~510 cm⁻¹ |
| ¹³C NMR | C-O (furan) | ~145 ppm |
| ¹H NMR | -CH₃ | ~2.1 ppm |
| UV-Vis | λmax | ~275 nm |
This table is illustrative and does not represent actual calculated data for this compound.
Biological and Mechanistic Research Applications of Furanic Organodisulfides
Mechanistic Studies of Organosulfur Compound Biological Activity in In Vitro Systems
Future in vitro studies on 3-(Heptyldisulfanyl)-2-methylfuran would likely explore its effects on fundamental cellular processes.
Modulation of Cellular Enzyme Activities
Organosulfur compounds can interact with and modulate the activity of various cellular enzymes. For instance, some furan (B31954) derivatives have been shown to inhibit enzymes involved in the glycolytic pathway. nih.gov The disulfide bond in this compound could potentially interact with cysteine residues in the active sites of enzymes, leading to either inhibition or activation. Research in this area would involve incubating the compound with specific enzymes and measuring their activity.
Role in Redox Homeostasis and Reactive Species Scavenging Pathways
The disulfide bond is a redox-active functional group. nih.govchemrxiv.org Therefore, this compound would be expected to participate in cellular redox reactions. It could potentially react with reactive oxygen species (ROS), thereby acting as an antioxidant. nsf.gov Conversely, its interaction with cellular thiols like glutathione (B108866) could disrupt the cellular redox balance. nih.gov Studies would involve measuring markers of oxidative stress and the levels of key antioxidant molecules in cells treated with the compound.
Investigation of Cell Cycle Regulation and Programmed Cell Death Mechanisms
Many biologically active compounds exert their effects by interfering with the cell cycle or by inducing programmed cell death (apoptosis). Some furan derivatives have been observed to arrest the cell cycle and induce apoptosis in cancer cells. nih.govnih.gov Disulfide-containing compounds have also been shown to trigger apoptotic pathways. nih.govresearchgate.netmiami.edu Research on this compound would involve treating cells with the compound and analyzing cell cycle progression using techniques like flow cytometry and assessing markers of apoptosis such as caspase activation and DNA fragmentation.
Function as Hydrogen Sulfide (B99878) Donors or Mediators in Biological Pathways
Some organosulfur compounds, particularly those containing polysulfide bonds, can act as hydrogen sulfide (H₂S) donors. nih.govrsc.org H₂S is a gaseous signaling molecule with diverse physiological roles. nih.gov The disulfide bond in this compound could potentially be reduced by cellular thiols to release a heptylthiol fragment, which might then participate in H₂S signaling pathways. Investigating this would require specialized assays to detect H₂S release from the compound in the presence of biological reductants.
Interactions with Biological Macromolecules (e.g., Peptide and Protein Cross-linking)
The disulfide bond in this compound is a prime site for interaction with biological macromolecules, particularly proteins. This can occur through thiol-disulfide exchange reactions with cysteine residues in proteins. nih.gov Such interactions can lead to the formation of mixed disulfides, which can alter the protein's structure and function. This mechanism is crucial for the activity of many disulfide-containing natural products and drugs. nih.govmdpi.com Experimental approaches to study these interactions include mass spectrometry to identify protein targets and structural biology techniques to characterize the resulting complexes.
Mechanistic Insights into Potential Antimicrobial Activity
Furan derivatives and organosulfur compounds have been widely reported to possess antimicrobial properties. researchgate.netnih.govacs.org The proposed mechanisms of action are often multifaceted and can include disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with cellular redox balance. nih.govnih.gov Future research on this compound would involve determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Mechanistic studies could then focus on identifying the specific cellular targets and pathways affected by the compound in microorganisms.
Bioavailability and Metabolic Degradation Pathways in Model Organisms (e.g., in vitro systems)
The bioavailability and metabolic fate of the furanic organodisulfide, this compound, have not been directly elucidated in published scientific literature. However, insights into its probable metabolic pathways can be inferred from in vitro studies conducted on structurally related furan and organosulfur compounds. The metabolism of this molecule is anticipated to involve several key enzymatic processes targeting the furan ring, the disulfide bridge, and the heptyl side chain.
The initial metabolic transformations of this compound are likely to be catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver. nih.gov These enzyme systems are known to be pivotal in the biotransformation of a wide array of xenobiotics, including compounds with furan and disulfide moieties.
Metabolism of the Furan Moiety:
The 2-methylfuran (B129897) portion of the molecule is a likely target for oxidative metabolism. In vitro studies on 2-methylfuran have demonstrated its conversion to reactive metabolites by cytochrome P450 enzymes. nih.gov Specifically, CYP2E1 has been identified as a key enzyme in the metabolic activation of 2-methylfuran, leading to the formation of electrophilic species such as 3-acetylacrolein. nih.gov This suggests that the furan ring of this compound could undergo similar P450-mediated oxidation, potentially leading to ring-opened metabolites. The formation of such reactive intermediates can lead to adduction with cellular nucleophiles, a process that has been observed for other furan compounds in in vitro systems. nih.gov
Metabolism of the Disulfide Bond:
The disulfide bond is another key functional group susceptible to metabolic alteration. In vitro studies with human liver microsomes have shown that organic disulfides, such as diallyl disulfide, are metabolized by both cytochrome P450 enzymes and flavin-containing monooxygenases, with CYP2E1 playing a significant role. nih.gov The metabolism of the disulfide can proceed via two primary routes: S-oxidation, leading to the formation of a thiosulfinate, or reduction of the disulfide bond to yield the corresponding thiols. nih.govnih.gov In the case of this compound, reduction would yield 2-methyl-3-furanthiol (B142662) and heptanethiol. 2-Methyl-3-furanthiol is a known metabolite found in various natural products and is recognized as a potent flavor compound. chemicalbook.comhmdb.ca Thiol-disulfide exchange reactions, a common biochemical process, could also contribute to the cleavage of the disulfide bond. nih.gov
Metabolism of the Heptyl Side Chain:
The n-heptyl group is expected to undergo oxidation via the fatty acid metabolism pathways. This typically involves omega-oxidation, catalyzed by cytochrome P450 enzymes of the CYP4 family, to form the corresponding alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. Subsequent beta-oxidation could then shorten the carbon chain.
| Compound/Structural Moiety | Metabolic Pathway | Key Enzymes Involved (from related compounds) | Potential Metabolites (Inferred) | Reference |
| 2-Methylfuran Ring | Oxidative ring opening | Cytochrome P450 (specifically CYP2E1) | Ring-opened aldehydes and carboxylic acids (e.g., 3-acetylacrolein from 2-methylfuran) | nih.gov |
| Disulfide Bond | S-oxidation | Cytochrome P450 (CYP2E1), Flavin-containing monooxygenases (FMOs) | Thiosulfinates | nih.gov |
| Reduction | Thiol-disulfide exchange enzymes | 2-Methyl-3-furanthiol, Heptanethiol | nih.gov | |
| Heptyl Chain | Omega-oxidation, Beta-oxidation | Cytochrome P450 (CYP4 family) | Heptanoic acid and shorter-chain fatty acids |
Advanced Research Directions and Synthetic Methodological Innovations
Development of Asymmetric Furanic Disulfide Derivatives
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, primarily due to the stereospecific interactions of enantiomers in biological systems and their role in creating advanced materials. The development of asymmetric derivatives of furanic disulfides, including a chiral version of 3-(heptyldisulfanyl)-2-methylfuran, presents a compelling research avenue.
Detailed Research Findings: The creation of chiral furan (B31954) derivatives is an area of active investigation. benthamscience.com Strategies often involve organocatalytic or metal-catalyzed reactions to introduce stereocenters into the furan ring or its substituents. benthamscience.com For instance, enantioselective Friedel-Crafts alkylations of furans have been achieved through HOMO activation using chiral catalysts. benthamscience.com Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. benthamscience.com
In the realm of organosulfur chemistry, the asymmetric synthesis of compounds containing C-S bonds is also a significant challenge. nih.gov Recent advances have demonstrated the selenium-catalyzed sulfenofunctionalization of chiral allylboronic acids to produce a variety of chiral sulfur compounds with high stereoselectivity. nih.gov Such methods are based on the formation of a stable thiiranium ion intermediate, which then undergoes a stereospecific ring-opening.
For a molecule like this compound, chirality could be introduced at several positions, for example, by modifying the heptyl chain or by creating a stereocenter on the furan ring. The development of catalytic asymmetric methods for the synthesis of furan-indole compounds bearing both axial and central chirality highlights the sophisticated strategies being employed to control stereochemistry in complex heterocyclic systems. researchgate.net These approaches could potentially be adapted to create chiral furanic disulfides. A significant challenge lies in controlling the stereochemistry around the disulfide bond itself, which is inherently flexible.
| Related Chiral Compound | Synthetic Strategy | Significance |
| Chiral 2,3-furan fused carbocycles | Asymmetric addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones catalyzed by cinchona alkaloids, followed by silver-catalyzed intramolecular cycloisomerization. | Access to the full matrix of all possible stereoisomeric products through diastereodivergent organocatalysis. |
| Chiral allyl SCF3 compounds | Selenium-catalyzed sulfenofunctionalization of chiral α-CF3 allylboronic acids. | Provides a method for creating densely functionalized chiral sulfur compounds with high stereoselectivity. nih.gov |
| Chiral 2-pyrazolines | Asymmetric 1,3-dipolar cycloaddition reaction catalyzed by a chiral (S)-oxazaborolidinium ion. | Demonstrates catalytic route to highly functionalized chiral heterocycles with excellent enantioselectivities. researchgate.net |
This table presents data for related chiral compounds to illustrate potential synthetic strategies.
Incorporation into Dynamic Covalent Chemistry Systems
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to external stimuli, leading to the thermodynamically most stable products. nih.gov The disulfide bond is a prime example of a dynamic covalent linkage, capable of reversible cleavage and formation through thiol-disulfide exchange.
Detailed Research Findings: The disulfide bond in this compound makes it an ideal candidate for incorporation into dynamic covalent systems. These systems are at the forefront of materials science, particularly in the development of self-healing polymers. nih.gov In such materials, the reversible nature of disulfide bonds allows for the reformation of cross-links after damage, restoring the material's integrity. nih.govmdpi.com This process can often be triggered by heat or light. mdpi.com
Furthermore, the furan moiety itself is a key component in another well-known dynamic covalent reaction: the Diels-Alder reaction. The reversible reaction between a furan and a maleimide (B117702) is widely used to create thermally remendable polymers. nih.govnih.gov A molecule like this compound, therefore, possesses two potential handles for DCC, opening up possibilities for creating dual-responsive materials.
| Dynamic System Component | Reversible Reaction | Potential Application |
| Disulfide Bond | Thiol-disulfide exchange | Self-healing elastomers and polymers, responsive hydrogels. mdpi.com |
| Furan Ring | Diels-Alder reaction with maleimides | Thermally remendable polymers, controlled release systems. nih.gov |
| Aryl Aldehyde and Acyl Hydrazide in Peptides | Hydrazone formation | Formation of peptide-peptide intermolecular macrocycles with tunable ring sizes. researchgate.net |
This table illustrates components and reactions used in dynamic covalent chemistry systems.
Exploration of Furanic Disulfides as Chemical Probes for Biological Pathways
Chemical probes are essential tools for elucidating complex biological processes. The reactivity of the disulfide bond towards biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), makes it an attractive functional group for the design of probes for thiol detection. nih.gov
Detailed Research Findings: The general mechanism for such probes involves the cleavage of the disulfide bond by a thiol, leading to a detectable signal, often a change in fluorescence. mdpi.com Many fluorescent probes for thiols operate via a thiol-disulfide exchange reaction. nih.gov For a furanic disulfide like this compound to function as a probe, it would need to be appended with a reporter group, such as a fluorophore. The furan scaffold provides a platform for such modifications.
The design of effective probes requires careful tuning of reactivity and selectivity. For instance, different probes have been developed to distinguish between various biological thiols. This is often achieved by modulating the steric and electronic environment around the disulfide bond. The 2-methyl and 3-disulfanyl substitution pattern on the furan ring, along with the heptyl group, would influence the reactivity of this compound towards different thiols.
Recent developments in this area include the creation of fluorogenic probes based on the 7-oxanorbornadiene (B1225131) framework for highly selective thiol detection in aqueous solutions. acs.org Another strategy involves using benzofurazan (B1196253) sulfides, which are non-fluorescent but form strongly fluorescent adducts upon reaction with thiols. nih.gov These examples provide a blueprint for how a furanic disulfide could be developed into a sophisticated chemical tool for biological research.
| Probe Type | Detection Mechanism | Target Analyte |
| Benzofurazan Sulfides | Sulfide-thiol exchange leading to fluorescent adduct formation. nih.gov | Cellular thiols. nih.gov |
| Disulfide-linked Chromophores | Reduction of the disulfide bond by thiols releases a chromophore, causing a change in absorption. mdpi.com | Total sulfhydryl groups in protein samples. mdpi.com |
| 7-Oxanorbornadiene (OND) based | Thiol addition to the maleate (B1232345) moiety of the OND framework, releasing a quenched fluorophore. acs.org | Thiols in aqueous solution. acs.org |
This table provides examples of different types of chemical probes and their mechanisms.
Design of Novel Catalytic Strategies for Selective Formation of Furanic Disulfides
The synthesis of unsymmetrical disulfides like this compound presents a significant synthetic challenge due to the propensity for symmetrical side products to form. The development of novel catalytic strategies that favor the formation of the desired unsymmetrical product is, therefore, a critical area of research.
Detailed Research Findings: Current research into the synthesis of furan derivatives focuses on the conversion of biomass into valuable platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.commdpi.com Catalytic hydrogenation of furfural can yield 2-methylfuran (B129897). mdpi.com The subsequent selective introduction of a heptyldisulfanyl group at the 3-position would require a carefully designed catalytic system.
Thiol-promoted catalytic synthesis has been explored for producing furan-containing lubricant base oils from 2-alkylfurans and ketones. osti.govrsc.org This research indicates that acid catalysts, particularly perfluorinated sulfonic acids, can be effective in promoting reactions involving alkylfurans. osti.govrsc.org The thiol in these reactions acts as a promoter, reducing the energy barrier of the rate-determining step. rsc.org This suggests that acid catalysis in the presence of thiols could be a viable strategy for the synthesis of furanic disulfides.
Furthermore, Brønsted acid-catalyzed reduction of furans has been shown to be effective for producing dihydro- and tetrahydrofurans. acs.org The choice of acid catalyst is crucial for controlling the extent of the reaction. acs.org This level of control could be harnessed for the selective functionalization of the furan ring prior to the introduction of the disulfide moiety. The development of catalysts that can mediate the direct and selective reaction between a furanthiol precursor and a heptylthiol or its derivative would be a major innovation.
| Catalyst Type | Reaction | Significance |
| Ni-doped Mo carbide on carbon support | Hydrogenation of furfural. | High yield of 2-methylfuran, a precursor for this compound. mdpi.com |
| Perfluorinated sulfonic acid (Aquivion PW79S) | Carbon-carbon coupling of 2-alkylfurans and ketones. | Demonstrates effective acid catalysis for reactions of alkylfurans, promoted by thiols. osti.govrsc.org |
| Brønsted acids (e.g., TFA) | Reduction of furans. | Allows for controlled reduction of the furan ring, potentially enabling selective functionalization. acs.org |
This table highlights catalysts used in the synthesis and transformation of furan derivatives.
Computational Design and Optimization of Novel Furanic Organodisulfides
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For novel compounds like this compound, in silico methods can provide valuable insights and guide experimental efforts.
Detailed Research Findings: Computational approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to investigate the structure, stability, and reactivity of furanic disulfides. For example, computational studies have been instrumental in understanding the self-healing mechanisms of disulfide-containing polymers. frontiersin.org These studies can elucidate the energetics of disulfide bond cleavage and exchange, which is fundamental to their dynamic behavior. frontiersin.org
In silico design can be employed to create virtual libraries of novel furanic organodisulfides with tailored properties. researchgate.netresearchgate.net By systematically varying the substituents on the furan ring and the length and nature of the alkyl chain on the disulfide, it is possible to screen for compounds with desired characteristics, such as specific reactivity for use as chemical probes or optimal dynamic properties for self-healing materials. Computational methods can also predict spectroscopic signatures (e.g., NMR, IR), which can aid in the characterization of newly synthesized compounds.
Furthermore, computational protocols can be developed to predict the self-healing capacity of materials based on parameters like the probability of disulfide bond cleavage and the dynamics of the polymer chains. frontiersin.org Such protocols can accelerate the discovery of new and improved materials, reducing the need for extensive trial-and-error experimentation. The application of these computational tools to this compound and its analogues would undoubtedly accelerate the exploration of their potential applications.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of reaction pathways. | Reaction energy barriers, stability of intermediates. rsc.org |
| Molecular Dynamics (MD) | Simulation of polymer dynamics and self-healing. | Probability of bond cleavage, chain mobility. frontiersin.org |
| Virtual Screening / In Silico Design | Design of novel compounds with desired activities. | Binding affinities, potential for biological activity. researchgate.netnih.gov |
This table summarizes the application of various computational methods in the study of related compounds.
Q & A
Basic: What synthetic methodologies are recommended for 3-(Heptyldisulfanyl)-2-methylfuran, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound requires careful selection of sulfur-containing reactants and catalysts. A common approach involves coupling 2-methylfuran derivatives with heptyl disulfide precursors under controlled conditions. Key parameters include:
- Temperature : Moderate heating (80–120°C) to avoid side reactions like polymerization.
- Catalysts : Transition-metal catalysts (e.g., Pd/Cu systems) for efficient disulfide bond formation.
- Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the product from unreacted disulfides.
Basic: How can analytical techniques distinguish this compound from structurally similar furans?
Answer:
- NMR Spectroscopy : The presence of the heptyldisulfanyl group introduces distinct proton environments. The methyl group on the furan ring (δ ~2.1 ppm) and the seven methylene protons from the heptyl chain (δ ~1.2–1.5 ppm) are key identifiers.
- Mass Spectrometry (GC-MS) : A molecular ion peak at m/z 260 (C₁₂H₂₀OS₂) confirms the molecular weight, while fragments at m/z 97 (2-methylfuran base) and m/z 163 (heptyldisulfanyl moiety) validate the structure .
- FT-IR : Stretching vibrations for C-S (650–750 cm⁻¹) and S-S (500–550 cm⁻¹) bonds differentiate it from oxygenated furans .
Advanced: What computational models predict the thermochemical stability of this compound under combustion conditions?
Answer:
High-level quantum mechanical calculations (e.g., CBS-QB3 or G3) are used to compute bond dissociation energies (BDEs) and enthalpy of formation (ΔHf).
- Key Findings :
- Kinetic Modeling : Master equation simulations (e.g., using Cantera or CHEMKIN) integrate pyrolysis pathways, highlighting β-scission of the heptyl chain as a dominant decomposition route .
Advanced: How does the heptyldisulfanyl substituent influence radical-mediated reactivity in oxidation or polymerization studies?
Answer:
The disulfide group acts as both a radical scavenger and initiator:
- Radical Scavenging : The S-S bond reacts with hydroxyl radicals (•OH) to form thiyl radicals (RS•), quenching chain-propagation reactions in oxidation studies.
- Polymerization : Under UV light, S-S homolysis generates thiyl radicals that initiate thiol-ene click reactions, enabling controlled polymer network formation.
Controlled experiments using electron paramagnetic resonance (EPR) and time-resolved spectroscopy are recommended to monitor radical intermediates .
Basic: What challenges arise in purifying this compound, and what methods mitigate them?
Answer:
- Challenges :
- Co-elution with unreacted disulfides due to similar polarities.
- Sensitivity to air oxidation, leading to sulfoxide/sulfone byproducts.
- Solutions :
- Chromatography : Use silver nitrate-impregnated silica to selectively retain sulfur-containing impurities.
- Inert Atmosphere : Conduct purification under nitrogen/argon to prevent oxidation .
Advanced: How do kinetic studies resolve contradictions in reported decomposition pathways for sulfur-functionalized furans?
Answer:
Discrepancies in decomposition mechanisms (e.g., competing C-S vs. S-S bond cleavage) are addressed via:
- Isotopic Labeling : Tracking ³⁴S vs. ³²S in mass spectra clarifies bond-breaking sequences.
- Pressure-Dependent Studies : Shock tube experiments at 10–40 bar reveal pressure-sensitive branching ratios for radical pathways.
- Theoretical Validation : Transition-state theory (TST) calculations reconcile experimental rate constants with proposed mechanisms .
Advanced: What bioactivity screening strategies are suitable for assessing this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Simulate interactions with cysteine-rich enzymes (e.g., glutathione reductase) to predict thiol-disulfide exchange activity.
- In Vitro Assays : Measure IC₅₀ values against microbial strains or cancer cell lines, comparing to 2-methylfuran controls to isolate sulfur-driven effects.
- Metabolomics : LC-MS/MS tracks metabolite formation (e.g., heptanethiol) in hepatic microsomal incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
